

# BI-847325 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | BI-847325 |           |  |  |
| Cat. No.:            | B606096   | Get Quote |  |  |

An In-Depth Technical Guide to BI-847325: A Dual MEK/Aurora Kinase Inhibitor

**Core Compound Details** 

| Parameter         | Value                                                                                                                                 | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C29H28N4O2                                                                                                                            | [1][2][3] |
| Molecular Weight  | 464.56 g/mol                                                                                                                          | [1][4]    |
| CAS Number        | 1207293-36-4                                                                                                                          | [2][3][4] |
| Formal Name       | 3-[3-[[[4-<br>[(dimethylamino)methyl]phenyl]<br>amino]phenylmethylene]-2,3-<br>dihydro-2-oxo-1H-indol-6-yl]-N-<br>ethyl-2-propynamide | [2][3]    |

#### Introduction

**BI-847325** is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[5][6] This dual mechanism of action allows it to target two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell growth and division, and the Aurora kinase family, which are key regulators of mitosis.[6] Preclinical studies have demonstrated its potential in treating a wide range of solid and hematologic cancers, including those with BRAF and KRAS mutations.[5][7]



# **Mechanism of Action**

**BI-847325**'s therapeutic potential stems from its ability to simultaneously inhibit two key families of kinases:

- MEK Inhibition: As a component of the MAPK/ERK pathway, MEK is a dual-specificity kinase
  that is often upregulated in various cancers.[6] By inhibiting MEK1 and MEK2, BI-847325
  prevents the activation of MEK-dependent effector proteins, thereby blocking growth factormediated cell signaling and proliferation.[6]
- Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for mitotic checkpoint control.[6] Their overexpression in many cancer types is linked to uncontrolled cell division.
   BI-847325's inhibition of these kinases disrupts the formation of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division.[6]

This dual inhibition is thought to provide a broader therapeutic window and potentially overcome resistance mechanisms that can arise from targeting a single pathway.[7]

## **Signaling Pathway**

The following diagram illustrates the dual inhibitory action of **BI-847325** on the MEK/ERK and Aurora kinase signaling pathways.





Click to download full resolution via product page

Dual inhibition of MEK and Aurora kinases by BI-847325.



# Quantitative Data In Vitro Potency

**BI-847325** has demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic assays, as well as growth-inhibitory effects in various cancer cell lines.

| Target/Cell Line              | Assay Type       | Value  | Reference |
|-------------------------------|------------------|--------|-----------|
| Human MEK1                    | IC50             | 25 nM  | [4][8]    |
| Human MEK2                    | IC50             | 4 nM   | [4][8]    |
| Human Aurora A                | IC50             | 25 nM  | [4][8]    |
| Xenopus laevis Aurora<br>B    | IC50             | 3 nM   | [4][8]    |
| Human Aurora C                | IC50             | 15 nM  | [4][8]    |
| A375 (BRAF-mutant melanoma)   | GI <sub>50</sub> | 7.5 nM | [5][8]    |
| Calu-6 (KRAS-mutant<br>NSCLC) | GI50             | 60 nM  | [5][8]    |

### In Vivo Efficacy in Xenograft Models

Oral administration of **BI-847325** has shown significant antitumor activity in various mouse xenograft models.



| Cancer Model                             | Mutation<br>Status | Dosing<br>Schedule                               | Outcome                                   | Reference |
|------------------------------------------|--------------------|--------------------------------------------------|-------------------------------------------|-----------|
| A375 Melanoma                            | BRAF V600E         | 10 mg/kg, daily                                  | Tumor<br>regression                       | [5]       |
| Various                                  | BRAF-mutant        | 10 mg/kg, daily                                  | Efficacy<br>observed                      | [5]       |
| Various                                  | KRAS-mutant        | 10 mg/kg, daily                                  | Efficacy<br>observed                      | [5]       |
| KRAS-mutant<br>Tumors                    | KRAS               | 70 mg/kg, once<br>weekly                         | Inhibition of MEK<br>and Aurora<br>Kinase | [5]       |
| 1205Lu &<br>1205LuR<br>Melanoma          | BRAF-mutant        | 75 mg/kg, p.o.                                   | Significant tumor suppression             | [4]       |
| Colorectal, Gastric, Mammary, Pancreatic | Not specified      | 40 and 80 mg/kg,<br>once weekly for<br>3-4 weeks | High activity,<br>tumor<br>regressions    | [7][9]    |

# Experimental Protocols In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the growth-inhibitory effects of **BI-847325** on cancer cell lines.

- Cell Plating: Plate cells at a density of approximately 2,500 cells per well in a 96-well plate and allow them to adhere overnight.[4]
- Compound Treatment: Treat the cells with increasing concentrations of BI-847325 for a period of 72 hours.[4]
- Metabolic Activity Assessment: Measure cell viability using a metabolic indicator such as Alamar blue reagent, following the manufacturer's instructions.[4]



 Data Analysis: Analyze the concentration-response curves using a four-parameter loglogistic function to calculate the GI<sub>50</sub> values.[1]

#### **Western Blot Analysis**

This protocol is used to determine the effect of **BI-847325** on protein expression and phosphorylation levels within the target signaling pathways.

- Cell Treatment and Lysis: Treat cells with BI-847325 for a specified duration (e.g., 48 hours).
   [10] Subsequently, lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
- Immunoblotting: Probe the membrane with primary antibodies against target proteins such as phospho-ERK, total MEK, phospho-histone H3, and Mcl-1.[10][11]
- Detection: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase) and visualize the protein bands using a suitable substrate.

#### In Vivo Xenograft Study Workflow

The following diagram and protocol describe a typical workflow for evaluating the in vivo efficacy of **BI-847325** in a mouse xenograft model.



Click to download full resolution via product page

Workflow for in vivo xenograft studies.



- Animal Model: Utilize immunodeficient mice (e.g., nude mice) for the study.[5]
- Tumor Implantation: Subcutaneously implant human cancer cells into the mice.
- Tumor Growth and Randomization: Allow tumors to reach a predetermined size, then
  randomize the animals into different treatment groups (e.g., vehicle control, BI-847325 alone,
  combination therapy).
- Drug Administration: Administer BI-847325 orally according to the specified dosing schedule (e.g., 80 mg/kg once a week).[7][12] For combination studies, the other agent (e.g., capecitabine) is administered as per its own established protocol.[12]
- Monitoring: Regularly measure tumor volumes and monitor the body weight of the animals as an indicator of toxicity.[4]
- Endpoint and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.[11] Calculate metrics such as the test/control (T/C) ratio to determine antitumor activity.[12]

### **Combination Therapy**

Preclinical studies have shown that **BI-847325** has a synergistic effect when combined with other chemotherapeutic agents. Notably, its combination with capecitabine has demonstrated enhanced antitumor activity in colorectal, gastric, and triple-negative mammary cancer models, leading to outcomes ranging from tumor stasis to complete remission.[7][9] This suggests a promising avenue for clinical development, particularly in these cancer types.

#### Conclusion

**BI-847325** is a potent dual inhibitor of MEK and Aurora kinases with significant preclinical activity across a broad range of cancer models. Its unique mechanism of targeting two distinct oncogenic pathways provides a strong rationale for its continued investigation as a potential cancer therapeutic, both as a monotherapy and in combination with other agents. Further clinical studies are necessary to fully elucidate its safety and efficacy profile in patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BI-847325 | CAS 1207293-36-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor BI-847325 Overcomes
   Acquired BRAF Inhibitor Resistance through Suppression of McI-1 and MEK Expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item FIGURE 5 from High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models American Association for Cancer Research Figshare [aacr.figshare.com]
- To cite this document: BenchChem. [BI-847325 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606096#bi-847325-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com